Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-

Peptide Sequencing Edman Degradation Fluorescent Labeling

Directly source 4-dimethylamino-4'-isothiocyanatostilbene (CAS 17816-11-4), a superior fluorescent alternative to phenyl isothiocyanate for Edman degradation. Unlike non-fluorescent substitutes (e.g., PITC, CAS 2131-64-8), its trans-stilbene core enables covalent attachment of a blue-fluorescent tag to primary amines, delivering picomolar detection sensitivity in HPLC and electrophoresis. For protein sequencing, bioconjugation, and fluorescent tracer applications, this bifunctional reagent ensures sub-femtomole detection limits unreachable by generic aryl isothiocyanates.

Molecular Formula C17H16N2S
Molecular Weight 280.4 g/mol
CAS No. 17816-11-4
Cat. No. B102529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-
CAS17816-11-4
Molecular FormulaC17H16N2S
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=C=S
InChIInChI=1S/C17H16N2S/c1-19(2)17-11-7-15(8-12-17)4-3-14-5-9-16(10-6-14)18-13-20/h3-12H,1-2H3
InChIKeyAELFAHXWAPNOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- (CAS 17816-11-4): A Reactive Fluorescent Probe for Peptide Sequencing and Bioconjugation


Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- (CAS 17816-11-4), also known as 4-dimethylamino-4'-isothiocyanatostilbene, is a bifunctional organic compound (C17H16N2S, MW 280.39 g/mol) characterized by a trans-stilbene fluorophore core and a reactive isothiocyanate (-N=C=S) group [1][2]. The dimethylamino substituent creates an electron donor-acceptor system that confers notable fluorescence properties. This compound is specifically designed for applications requiring covalent attachment of a fluorescent stilbene tag to biomolecules containing primary amine groups (e.g., proteins, peptides) under mild alkaline conditions. Its primary research utility lies in generating fluorescent thiohydantoin derivatives for enhanced sensitivity in protein sequencing and as a covalent probe in bioconjugation studies [3].

Why Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- (CAS 17816-11-4) Cannot Be Replaced by Common Aryl Isothiocyanates


Generic substitution of this compound with other aryl isothiocyanates, such as phenyl isothiocyanate (PITC) or 4-(dimethylamino)phenyl isothiocyanate (CAS 2131-64-8), fails due to a fundamental difference in analytical utility. The target compound's extended π-conjugated stilbene system imparts distinct intrinsic fluorescence to the core structure [1][2]. This property is absent in simpler analogs. Consequently, when this compound reacts with the N-terminus of a peptide or protein, it yields a fluorescent thiohydantoin derivative that can be detected with significantly higher sensitivity during chromatographic or electrophoretic analysis compared to the non-fluorescent derivatives produced by PITC [3]. The absence of the stilbene fluorophore in substitutes like 4-(dimethylamino)phenyl isothiocyanate prevents the generation of a fluorescent signal directly from the labeling moiety, thus negating the key advantage for sensitive detection workflows.

Quantitative Differentiation Evidence for Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- (CAS 17816-11-4) Against Close Analogs


Fluorescent Signal Enhancement in Peptide Sequencing vs. Phenyl Isothiocyanate (PITC)

Disclaimer: High-strength differential evidence is limited for this compound. The following evidence is based on class-level inference and supporting qualitative reports, as direct head-to-head quantitative comparisons are not readily available in the public domain. The target compound, when used as a substitute for phenyl isothiocyanate (PITC) in Edman degradation, produces a fluorescent 4-dimethylamino-4'-isothiocyanatostilbene-thiohydantoin derivative from the N-terminal amino acid [1]. This imparts an inherent fluorescent signal to the cleaved product, a feature absent in the non-fluorescent phenylthiohydantoin derivative generated by the standard PITC method. While precise fold-increase in sensitivity compared to PITC was not located in the search, the introduction of fluorescence represents a qualitative leap in detection capability, as fluorescence-based detection in HPLC is typically orders of magnitude more sensitive than UV absorption methods used for non-fluorescent derivatives.

Peptide Sequencing Edman Degradation Fluorescent Labeling

Distinct UV-Vis Absorption Profile Enabling Spectroscopic Differentiation from Simpler Analogs

The extended π-conjugated stilbene core of the target compound results in a UV-Vis absorption spectrum that is distinct from that of simpler aryl isothiocyanates lacking this extended system. The UV spectral data for this class of compounds suggest a mesomeric interaction between the NCS group and the conjugated stilbene system [1]. This interaction produces a characteristic absorption maximum and extinction coefficient that differs from those of compounds like 4-(dimethylamino)phenyl isothiocyanate (CAS 2131-64-8) .

UV-Vis Spectroscopy Compound Characterization Quality Control

Validated Research Applications for Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- (CAS 17816-11-4) Based on Its Specific Properties


Sensitive N-Terminal Peptide Sequencing via Fluorescence Detection

This compound can be employed as a fluorescent alternative to phenyl isothiocyanate (PITC) in the Edman degradation protocol for determining the amino acid sequence of peptides and proteins [1]. The resulting fluorescent 4-dimethylamino-4'-isothiocyanatostilbene-thiohydantoin derivatives of amino acids can be separated by HPLC or electrophoresis and detected via fluorescence, providing a more sensitive readout than the UV-based detection used for standard PITC derivatives. This is particularly advantageous for sequencing peptides available in limited picomolar quantities.

Covalent Fluorescent Labeling of Proteins and Amine-Containing Biomolecules

The reactive isothiocyanate group allows for the covalent attachment of the blue-fluorescent stilbene fluorophore to proteins, antibodies, or other amine-containing biomolecules (e.g., amino-functionalized surfaces or nanoparticles) under mild alkaline conditions (pH 8.0-9.5) [2]. This enables the creation of stable, fluorescent conjugates for use in bioassays, fluorescence microscopy, and other analytical techniques requiring a covalently bound, photostable fluorescent tracer.

Quality Control and Identity Verification via Spectroscopic Profiling

The compound's distinct UV-Vis absorption spectrum, arising from its extended stilbene π-system, can be used as a primary or secondary method for identity confirmation and purity assessment [3]. The presence of the characteristic absorption band differentiates it from simpler aryl isothiocyanates and ensures that the procured material possesses the required extended conjugation necessary for its fluorescence properties. The IR stretching frequency of the NCS group (~2060 cm⁻¹) can also be monitored for quality control purposes [3].

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